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Compound of Interest

Compound Name:
(2-bromo-4-fluoro-5-

methylphenyl)methanol

CAS No.: 1379331-92-6

Cat. No.: B6251801

Get Quote

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation

of organic molecules. By probing the vibrational modes of chemical bonds, IR spectroscopy

provides a unique molecular fingerprint. For a substituted aromatic compound such as (2-
bromo-4-fluoro-5-methylphenyl)methanol, the IR spectrum reveals crucial information about

its constituent functional groups, including the hydroxyl (-OH) group, the aromatic ring, and the

carbon-halogen (C-Br, C-F) bonds. This guide will systematically deconstruct the expected IR

spectrum of this molecule, providing a framework for both predictive analysis and empirical

verification.

Molecular Structure and Expected Vibrational
Modes
The structure of (2-bromo-4-fluoro-5-methylphenyl)methanol incorporates several key

functional groups, each with characteristic vibrational frequencies. A thorough understanding of

these is paramount to interpreting the IR spectrum.

Figure 1. Molecular structure of (2-bromo-4-fluoro-5-methylphenyl)methanol.
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O-H Stretching
The hydroxyl group is one of the most readily identifiable features in an IR spectrum. In (2-
bromo-4-fluoro-5-methylphenyl)methanol, the O-H bond will exhibit a strong, broad

absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a direct

consequence of intermolecular hydrogen bonding between alcohol molecules.

C-H Stretching
The molecule contains both sp²-hybridized carbons (in the aromatic ring) and sp³-hybridized

carbons (in the methyl and methanol groups). This leads to distinct C-H stretching vibrations:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as weak to

medium intensity bands in the 3000-3100 cm⁻¹ region.[1][2][3]

Aliphatic C-H Stretch: The C-H bonds of the methyl (-CH₃) and methylene (-CH₂OH) groups

will exhibit strong, sharp absorptions in the 2850-3000 cm⁻¹ range.[4][5]

Aromatic C=C Stretching
The carbon-carbon double bonds within the benzene ring give rise to a series of characteristic

absorptions. These typically appear as two to four sharp bands of variable intensity in the 1450-

1600 cm⁻¹ region.[1][2][3] The substitution pattern on the ring can influence the exact position

and intensity of these peaks.

C-O Stretching
The stretching vibration of the C-O bond in the primary alcohol moiety is expected to produce a

strong, prominent band in the 1000-1260 cm⁻¹ range. For primary alcohols like this one, the

peak is often found around 1050 cm⁻¹.

C-X (Halogen) Stretching
C-F Stretch: The carbon-fluorine bond is strong and will produce a very intense absorption in

the 1000-1400 cm⁻¹ region. The exact position can be influenced by the electronic

environment of the aromatic ring.
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C-Br Stretch: The carbon-bromine bond is weaker and heavier, resulting in a stretching

vibration at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Aromatic C-H Out-of-Plane Bending
In the fingerprint region of the spectrum (below 1000 cm⁻¹), the out-of-plane bending vibrations

of the aromatic C-H bonds provide valuable information about the substitution pattern of the

benzene ring. For a 1,2,4,5-tetrasubstituted benzene ring, characteristic absorptions are

expected in the 800-900 cm⁻¹ range.[2]

Experimental Protocol: Acquiring the IR Spectrum
The following protocol details a standardized procedure for obtaining the IR spectrum of (2-
bromo-4-fluoro-5-methylphenyl)methanol using a Fourier Transform Infrared (FTIR)

spectrometer with an Attenuated Total Reflectance (ATR) accessory. The ATR method is highly

recommended for its simplicity and minimal sample preparation.

Instrument Preparation
(Power on, self-test)

Accessory Installation
(Clean ATR crystal)

Background Scan
(Collect reference spectrum)

Sample Application
(Place small amount on crystal)

Sample Spectrum Acquisition
(Collect sample data)

Data Processing
(Automatic background subtraction)

Spectrum Analysis
(Peak identification and interpretation)

Click to download full resolution via product page

Figure 2. Workflow for ATR-FTIR Spectroscopy.

Instrumentation:

Spectrometer: A benchtop FTIR spectrometer.

Accessory: A single-reflection ATR accessory (e.g., with a diamond or ZnSe crystal).

Detector: A standard deuterated triglycine sulfate (DTGS) detector.

Procedure:

Instrument Preparation: Ensure the spectrometer is powered on and has completed its self-

diagnostic checks. The sample compartment should be purged with dry air or nitrogen to

minimize atmospheric water and carbon dioxide interference.
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Accessory Installation and Cleaning: Install the ATR accessory. Clean the crystal surface

meticulously with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue

to remove any residues.

Background Scan: With the clean, empty ATR crystal in place, perform a background scan.

This reference spectrum accounts for the absorbance of the crystal and the ambient

atmosphere.

Sample Application: Place a small amount of solid (2-bromo-4-fluoro-5-
methylphenyl)methanol onto the center of the ATR crystal. If the sample is a solid, use the

pressure clamp to ensure good contact between the sample and the crystal.

Sample Spectrum Acquisition: Acquire the sample spectrum. A typical measurement consists

of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the mid-infrared range (4000-400

cm⁻¹).

Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.

Cleaning: After the measurement, thoroughly clean the ATR crystal to remove all traces of

the sample.

Data Presentation: Summary of Expected IR
Absorptions
The following table summarizes the anticipated vibrational modes and their corresponding

wavenumber ranges for (2-bromo-4-fluoro-5-methylphenyl)methanol.
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Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Intensity Notes

O-H Stretch

(Hydrogen Bonded)
3200-3600 Strong, Broad

Characteristic of the

alcohol functional

group.

Aromatic C-H Stretch 3000-3100 Weak to Medium

Indicates the

presence of the

benzene ring.[1][2][3]

Aliphatic C-H Stretch

(CH₃, CH₂)
2850-3000 Strong

From the methyl and

methylene groups.[4]

[5]

Aromatic C=C Stretch 1450-1600 Medium to Weak

A series of sharp

bands indicative of the

aromatic ring.[1][2][3]

C-H Bending (CH₃,

CH₂)
1375-1470 Medium

Overlaps with

aromatic C=C

stretching.

C-F Stretch 1000-1400 Strong

A very intense band

characteristic of the C-

F bond.

C-O Stretch (Primary

Alcohol)
~1050 Strong

Indicative of the

primary alcohol group.

Aromatic C-H Out-of-

Plane Bending
800-900 Medium to Strong

Reflects the 1,2,4,5-

tetrasubstitution

pattern.[2]

C-Br Stretch 500-600 Medium to Strong

Found in the lower

frequency region of

the spectrum.

Conclusion: A Unified Spectroscopic Picture
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The infrared spectrum of (2-bromo-4-fluoro-5-methylphenyl)methanol is a composite of the

characteristic absorptions of its constituent functional groups. By systematically analyzing the

different regions of the spectrum, from the high-frequency O-H and C-H stretches to the low-

frequency C-Br vibrations, a detailed and self-validating structural assignment can be made.

This guide provides the foundational knowledge for researchers to confidently acquire and

interpret the IR spectrum of this and structurally related molecules, ensuring the integrity and

accuracy of their analytical findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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